![molecular formula C7H4Cl2N2S B11886401 2-Chloro-7-(chloromethyl)thiazolo[5,4-b]pyridine](/img/structure/B11886401.png)
2-Chloro-7-(chloromethyl)thiazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-(chloromethyl)thiazolo[5,4-b]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(chloromethyl)thiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives under specific conditions . The reaction conditions often include the use of ethanol and triethylamine as solvents and catalysts, respectively .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial-grade solvents and catalysts, as well as advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-(chloromethyl)thiazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound, while oxidation reactions can produce oxidized forms of the thiazole ring .
Scientific Research Applications
2-Chloro-7-(chloromethyl)thiazolo[5,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its efficacy against certain cancer cell lines.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industrial Applications: The compound’s antimicrobial properties make it useful in the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-Chloro-7-(chloromethyl)thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as PI3Kα, by binding to their active sites . This interaction disrupts the normal function of the enzyme, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity.
Thiazole Derivatives: Compounds such as thiazole analogs also exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-Chloro-7-(chloromethyl)thiazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential for further chemical modification .
Properties
Molecular Formula |
C7H4Cl2N2S |
|---|---|
Molecular Weight |
219.09 g/mol |
IUPAC Name |
2-chloro-7-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H4Cl2N2S/c8-3-4-1-2-10-6-5(4)11-7(9)12-6/h1-2H,3H2 |
InChI Key |
ZCVPOJDRMZSKKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1CCl)N=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


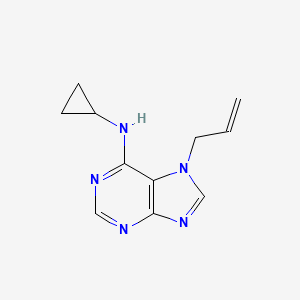
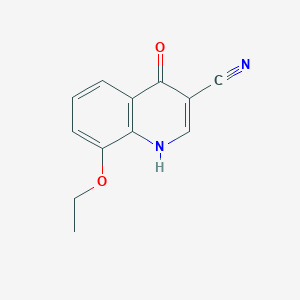
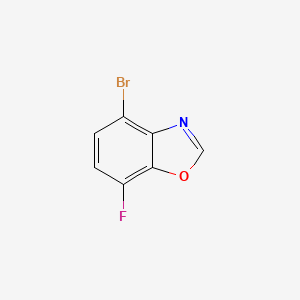
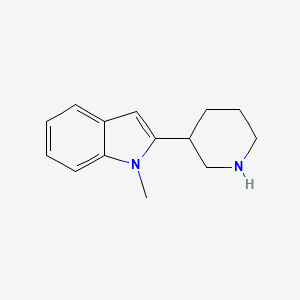
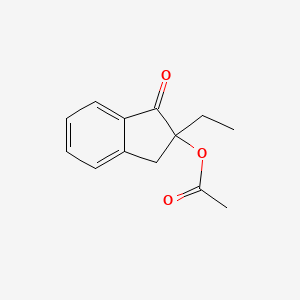

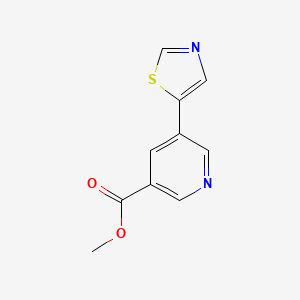
![2-[(3-Methoxyphenyl)methyl]azepane](/img/structure/B11886384.png)
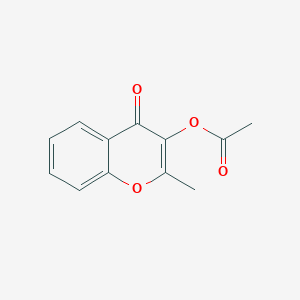
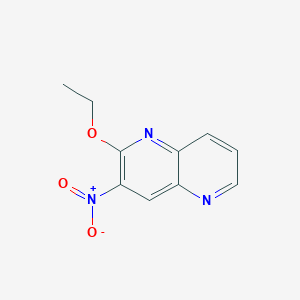
![8-methoxy-3,3a-dihydrocyclopenta[c]chromen-4(2H)-one](/img/structure/B11886403.png)

![[2,2'-Bipyridin]-3-yl acetate](/img/structure/B11886411.png)
![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11886421.png)
